Hexapeptid-10

Übersicht

Beschreibung

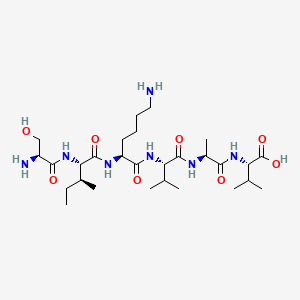

SIKVAV (Acetat) ist ein Peptid, das von der Laminin-α1-Kette abgeleitet ist. Es besteht aus den Aminosäuren Serin, Isoleucin, Lysin, Valin, Alanin und Valin. Diese Peptidsequenz ist bekannt für ihre Fähigkeit, die Zellanhaftung, Migration, Differenzierung und das Wachstum zu fördern.

Wissenschaftliche Forschungsanwendungen

SIKVAV (Acetat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wundheilung: Es wurde gezeigt, dass SIKVAV (Acetat) die Wundheilung fördert, indem es die Zellanhaftung, Migration und Proliferation verbessert.

Tissue Engineering: Das Peptid kann verwendet werden, um Gerüste und Hydrogele zu funktionalisieren, wodurch bioaktive Hinweise bereitgestellt werden, die die Zellanhaftung und das Wachstum fördern.

Krebsforschung: SIKVAV (Acetat) wurde auf seine Rolle bei der Zellanhaftung und Migration von Krebszellen untersucht.

Wirkmechanismus

SIKVAV (Acetat) übt seine Wirkungen aus, indem es an Integrinrezeptoren auf der Zelloberfläche bindet. Diese Interaktion aktiviert Signalwege, die die Zellanhaftung, Migration, Proliferation und Differenzierung regulieren. Zu den wichtigsten molekularen Zielstrukturen und beteiligten Signalwegen gehören:

Wirkmechanismus

Target of Action

Hexapeptide-10 primarily targets proteins such as laminin-5 and α6-integrin . These proteins play a crucial role in maintaining the firmness and elasticity of the skin .

Mode of Action

Hexapeptide-10 interacts with its targets by promoting the production of laminin-5 and α6-integrin . It mimics Laminin, promoting keratinocyte adhesion and boosting the proliferation of keratinocytes by 38% and fibroblasts by 75% . It stimulates fibroblasts to increase Laminin-5 production, which is essential for linking keratinocytes to the basement membrane .

Biochemical Pathways

The primary biochemical pathway affected by Hexapeptide-10 involves the synthesis of laminin-5 and α6-integrin . These proteins are essential for maintaining the firmness and elasticity of the skin, and their production decreases over time with aging . Hexapeptide-10 helps restore the skin’s structure by promoting the production of these important proteins .

Result of Action

The action of Hexapeptide-10 results in a stronger dermo-epidermal junction and an overall improvement in skin firmness, smoothness, and density . It strengthens the dermo-epidermal junction, increasing the production of Laminin 5 and Integrin-α6 proteins and hemidesmosome formation . This leads to a restructuring effect on the skin, increasing skin compactness, firmness, and density .

Action Environment

The efficacy and stability of Hexapeptide-10 can be influenced by various environmental factors. It is used in many cosmetic formulations such as emulsions, gels, and serums in concentrations up to 0.005% .

Biochemische Analyse

Biochemical Properties

Hexapeptide-10 plays a significant role in biochemical reactions. It interacts with important proteins such as laminin-5 and α6-integrin . These interactions are crucial as these proteins are essential for maintaining the firmness and elasticity of the skin . The production of these proteins decreases over time with aging, and Hexapeptide-10 helps restore the skin’s structure by promoting their production .

Cellular Effects

Hexapeptide-10 has profound effects on various types of cells and cellular processes. It influences cell function by promoting keratinocyte adhesion and boosting the proliferation of keratinocytes and fibroblasts . This leads to an increase in the production of Laminin-5, which is essential for linking keratinocytes to the basement membrane . As a result, Hexapeptide-10 strengthens the dermo-epidermal junction, leading to an overall improvement in skin firmness, smoothness, and density .

Molecular Mechanism

At the molecular level, Hexapeptide-10 exerts its effects through binding interactions with biomolecules and changes in gene expression. It mimics Laminin, promoting keratinocyte adhesion and boosting the proliferation of keratinocytes by 38% and fibroblasts by 75% . It stimulates fibroblasts to increase Laminin-5 production, which is essential for linking keratinocytes to the basement membrane .

Metabolic Pathways

Peptides are known to play a central role in the metabolism of the body, signaling to activate the endogenous repair mechanism of the skin .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von SIKVAV (Acetat) erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Kupplung: Die erste Aminosäure wird am Harz befestigt.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Kupplung: Die nächste Aminosäure wird hinzugefügt und an die wachsende Kette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten wird.

Spaltung: Das Peptid wird vom Harz abgespalten und entschützt, um das endgültige Produkt zu erhalten.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von SIKVAV (Acetat) mit Hilfe von automatisierten Peptidsynthesizern hochskaliert werden. Diese Maschinen automatisieren den SPPS-Prozess, wodurch eine effiziente und reproduzierbare Synthese großer Mengen des Peptids ermöglicht wird. Das Endprodukt wird dann mit Techniken wie der Hochleistungsflüssigchromatographie (HPLC) gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SIKVAV (Acetat) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden, falls vorhanden.

Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste im Peptid können durch andere Aminosäuren substituiert werden, um seine Eigenschaften zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) können als Reduktionsmittel verwendet werden.

Substitution: Aminosäurederivate mit verschiedenen Schutzgruppen können während des SPPS-Prozesses verwendet werden, um Substitutionen einzuführen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Peptide mit veränderten Disulfidbrückenmustern oder Aminosäuresequenzen. Diese Modifikationen können die biologische Aktivität und Stabilität des Peptids beeinflussen .

Vergleich Mit ähnlichen Verbindungen

SIKVAV (Acetat) kann mit anderen Laminin-abgeleiteten Peptiden und bioaktiven Peptiden verglichen werden, die im Tissue Engineering und in der regenerativen Medizin eingesetzt werden. Ähnliche Verbindungen umfassen:

RGD-Peptid: Das Arginin-Glycin-Asparaginsäure (RGD)-Peptid ist ein weiteres bekanntes Zellanhaftungsmotiv, das aus Fibronectin stammt.

YIGSR-Peptid: Das Tyrosin-Isoleucin-Glycin-Serin-Arginin (YIGSR)-Peptid ist von Laminin abgeleitet und fördert die Zellanhaftung und Migration.

IKVAV-Peptid: Das Isoleucin-Lysin-Valin-Alanin-Valin (IKVAV)-Peptid ist eine weitere Laminin-abgeleitete Sequenz, die die Zellanhaftung, Migration und Differenzierung fördert.

SIKVAV (Acetat) ist einzigartig in seiner spezifischen Sequenz und seiner Fähigkeit, eine breite Palette biologischer Aktivitäten zu fördern, was es zu einem wertvollen Werkzeug in verschiedenen Anwendungen der wissenschaftlichen Forschung macht.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGVZFQUFJYSGS-CPDXTSBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146439-94-3 | |

| Record name | Hexapeptide-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146439943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAPEPTIDE-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RS1K7T9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

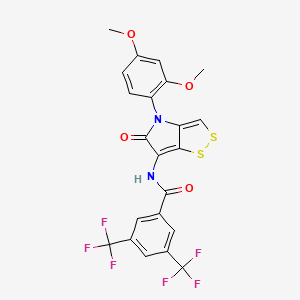

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

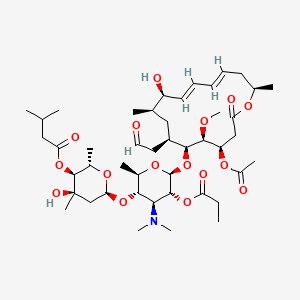

Feasible Synthetic Routes

Q1: What are the purported cosmetic benefits of Hexapeptide-10 for skin health?

A1: Research suggests that Hexapeptide-10, when included in a serum with other cosmetic ingredients like Tridecapeptide-1 and Carnosine, may offer benefits for skin health. Studies indicate that these peptides can promote skin cell proliferation and exhibit antioxidant properties, potentially aiding in skin repair. []

Q2: Is there any research on using Hexapeptide-10 for conditions other than skin repair?

A3: One study explored the potential of a hexapeptide incorporated into fabric for diabetic foot care. [] This research suggests a possible application beyond typical cosmetic uses, but further investigation is required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)

![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)

![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)

![1-[4-(((3,5-Dimethylanilino)carbonyl)methyl)phenoxy]cyclopentanecarboxylic acid](/img/structure/B1673086.png)